

In-Depth Pharmacological Profile of UCB35625: A Technical Guide

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Compound of Interest

Compound Name: *Hydro-UCB35625*

Cat. No.: *B15548528*

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A Comprehensive Overview for Researchers and Drug Development Professionals

Initial Note on Nomenclature: The compound of interest is broadly recognized in scientific literature and commercial databases as UCB35625. Initial inquiries regarding "**Hydro-UCB35625**" did not yield specific information, suggesting this may be a non-standard or erroneous nomenclature. This document will henceforth refer to the compound as UCB35625. It is worth noting that the compound may be used experimentally as an iodide salt.

Executive Summary

UCB35625 is a potent and selective small molecule antagonist of the C-C chemokine receptors 1 (CCR1) and 3 (CCR3).[1][2] It functions as a non-competitive allosteric modulator, exhibiting significantly greater potency in functional assays than in direct ligand displacement assays. This unique mechanism of action suggests that UCB35625 inhibits receptor signaling by inducing a conformational change that prevents signal transduction, rather than by directly blocking the chemokine binding site.[1] Its dual antagonism of CCR1 and CCR3, key receptors in the recruitment of eosinophils and other inflammatory cells, positions UCB35625 as a valuable tool for studying inflammatory processes and as a potential therapeutic agent for eosinophil-mediated disorders such as asthma.[1] Furthermore, its ability to inhibit CCR3-mediated entry of HIV-1 into cells highlights its potential in antiviral research.[1]

Quantitative Pharmacological Data

The following tables summarize the key in vitro potency data for UCB35625. To date, specific binding affinity values (K_i) and comprehensive in vivo pharmacokinetic data have not been extensively reported in publicly available literature, a characteristic that may be related to its allosteric mechanism of action.

Table 1: In Vitro Functional Potency of UCB35625

Assay Type	Target	Ligand/Stimulus	Cell Type	IC50 (nM)	Reference
Chemotaxis	CCR1	MIP-1 α (CCL3)	CCR1-transfected cells	9.6	[1]
Chemotaxis	CCR3	Eotaxin (CCL11)	CCR3-transfected cells	93.7	[1]
Receptor Internalization	CCR1	MIP-1 α (CCL3)	Purified PMNLs	19.8	[1]
Receptor Internalization	CCR3	Eotaxin (CCL11)	Purified PMNLs	410	
HIV-1 Entry	CCR3	HIV-1 isolate 89.6	NP-2 glial cells	57	[1]

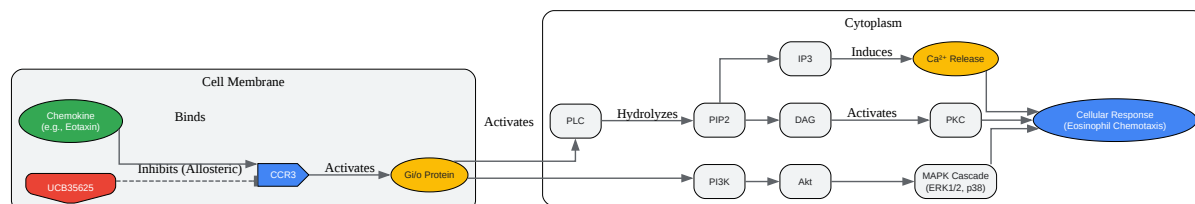
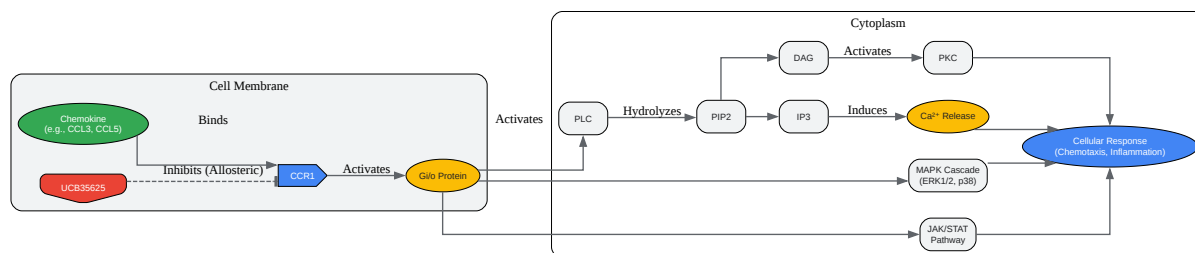
Mechanism of Action

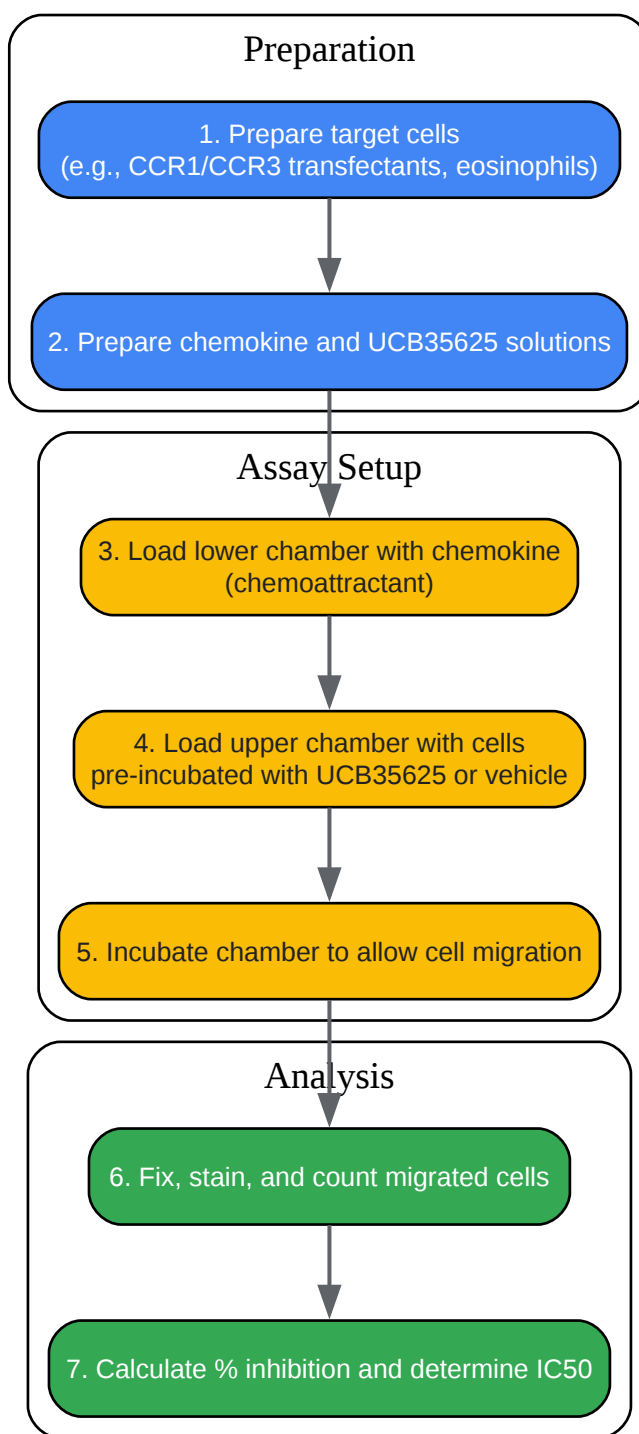
UCB35625 exhibits a non-competitive, allosteric antagonism at both CCR1 and CCR3. This is evidenced by the observation that considerably higher concentrations of UCB35625 are required to displace radiolabeled chemokines in binding assays compared to the nanomolar concentrations that effectively inhibit receptor function in chemotaxis and other functional assays.[\[1\]](#) This suggests that UCB35625 binds to a site on the receptor that is distinct from the orthosteric chemokine binding site. By binding to this allosteric site, it is hypothesized that

UCB35625 stabilizes the receptor in an inactive conformation, thereby preventing the intracellular signaling cascade that is normally initiated by chemokine binding.^[1]

Signaling Pathways

Both CCR1 and CCR3 are G protein-coupled receptors (GPCRs) that primarily couple to the Gi/o family of G proteins. Upon activation by their cognate chemokines, they initiate a signaling cascade that leads to cellular responses such as chemotaxis, degranulation, and changes in gene expression. UCB35625, by preventing the conformational change necessary for G protein activation, effectively blocks these downstream signaling events.





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